- Determination of the position of the N-O function in substituted pyrazine N-oxides by chemometric analysis of carbon-13 nuclear magnetic resonance data, Journal of Molecular Structure, 2013, 1043, 37-42

Cas no 94777-52-3 (1-(pyrazin-2-yl)ethan-1-ol)

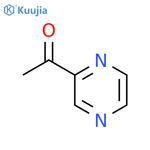

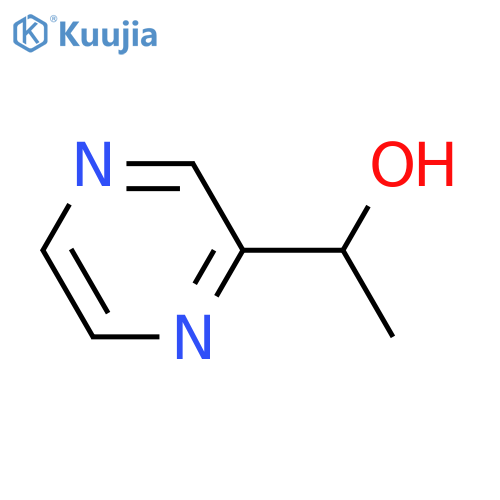

1-(pyrazin-2-yl)ethan-1-ol structure

Nom du produit:1-(pyrazin-2-yl)ethan-1-ol

Numéro CAS:94777-52-3

Le MF:C6H8N2O

Mégawatts:124.1405210495

MDL:MFCD12153748

CID:798778

PubChem ID:573013

1-(pyrazin-2-yl)ethan-1-ol Propriétés chimiques et physiques

Nom et identifiant

-

- 1-(Pyrazin-2-yl)ethanol

- 1-pyrazin-2-ylethanol

- 1-Pyrazin-2-yl-ethanol

- 2-Pyrazinemethanol, a-methyl-

- 2-(1-Hydroxyethyl)pyrazine

- alpha-Methylpyrazinemethanol

- 1-(pyrazin-2-yl)ethan-1-ol

- 1-(2-Pyrazinyl)-1-ethanol

- 1-(2-Pyrazinyl)ethanol

- LRQUNKQRPBWOQQ-UHFFFAOYSA-N

- Pyrazylethanol

- Pyrazinemethanol, alpha-methyl- (9CI)

- Pyrazinemethanol, a-methyl-

- 1-(2-Pyrazinyl)ethanol #

- .alpha.-Methylpyrazinemethanol

- 2-Pyrazinemethanol, alpha-methyl-

- NE41060

- AM101693

- ST24

- Pyrazinemethanol, α-methyl- (9CI)

- α-Methyl-2-pyrazinemethanol (ACI)

- α-Methylpyrazinemethanol

- DA-17299

- SY020279

- AS-59058

- EN300-62248

- 94777-52-3

- SCHEMBL642416

- Z513751834

- DTXSID50341430

- AKOS010015432

- F8880-1914

- MFCD12153748

- D82306

- NS00113812

- CS-0154078

-

- MDL: MFCD12153748

- Piscine à noyau: 1S/C6H8N2O/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3

- La clé Inchi: LRQUNKQRPBWOQQ-UHFFFAOYSA-N

- Sourire: OC(C)C1C=NC=CN=1

Propriétés calculées

- Qualité précise: 124.063662883g/mol

- Masse isotopique unique: 124.063662883g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 9

- Nombre de liaisons rotatives: 1

- Complexité: 87.1

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 1

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 46

- Le xlogp3: -0.7

Propriétés expérimentales

- Dense: 1.160

- Point de fusion: Not available

- Point d'ébullition: 234 ºC

- Point d'éclair: 96 ºC

- Le PSA: 46.01000

- Le LogP: 0.52990

- Pression de vapeur: 0.0±0.5 mmHg at 25°C

1-(pyrazin-2-yl)ethan-1-ol Informations de sécurité

- Mot signal:warning

- Description des dangers: H303+H313+H333

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Instructions de sécurité: H303+H313+H333

- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(pyrazin-2-yl)ethan-1-ol PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-62248-0.05g |

1-(pyrazin-2-yl)ethan-1-ol |

94777-52-3 | 95.0% | 0.05g |

$26.0 | 2025-02-20 | |

| Enamine | EN300-62248-0.25g |

1-(pyrazin-2-yl)ethan-1-ol |

94777-52-3 | 95.0% | 0.25g |

$53.0 | 2025-02-20 | |

| Chemenu | CM168881-250mg |

1-(Pyrazin-2-yl)ethanol |

94777-52-3 | 95% | 250mg |

$179 | 2023-03-05 | |

| eNovation Chemicals LLC | D972332-1g |

1-(pyrazin-2-yl)ethan-1-ol |

94777-52-3 | 97% | 1g |

$530 | 2024-05-24 | |

| eNovation Chemicals LLC | D972332-10g |

1-(pyrazin-2-yl)ethan-1-ol |

94777-52-3 | 97% | 10g |

$2240 | 2024-05-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P56780-250mg |

1-(Pyrazin-2-yl)ethanol |

94777-52-3 | 95% | 250mg |

¥472.0 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1212463-1g |

1-(Pyrazin-2-yl)ethanol |

94777-52-3 | 95% | 1g |

$500 | 2024-07-23 | |

| TRC | P840938-250mg |

1-(Pyrazin-2-yl)ethanol |

94777-52-3 | 250mg |

$ 320.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | D757008-1g |

Pyrazinemethanol, a-methyl- |

94777-52-3 | 95+% | 1g |

$295 | 2024-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NJ534-100mg |

1-(pyrazin-2-yl)ethan-1-ol |

94777-52-3 | 95+% | 100mg |

883CNY | 2021-05-07 |

1-(pyrazin-2-yl)ethan-1-ol Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 4 h, rt

1.2 Reagents: Water

1.3 Reagents: Acetic acid

1.2 Reagents: Water

1.3 Reagents: Acetic acid

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- Preparation of pyrrolobenzopyranoquinolizinecarboxylates and analogs as CCR-5 chemokine receptor antagonists, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; overnight, rt

Référence

- Preparation of piperidinylbenzoxazinones as tocolytic oxytocin receptor antagonists., United States, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Tetrahydrofuran

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Tetrahydrofuran

Référence

- Diazines 13: Metalation without Ortho-Directing Group - Functionalization of Diazines via Direct Metalation, Journal of Organic Chemistry, 1995, 60(12), 3781-6

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Référence

- Nickel-Catalyzed Formal Aminocarbonylation of Secondary Benzyl Chlorides with Isocyanides, Organic Letters, 2020, 22(11), 4245-4249

Méthode de production 6

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; overnight, rt

Référence

- Asymmetric Hydroboration of Heteroaryl Ketones by Aluminum Catalysis, Journal of the American Chemical Society, 2019, 141(49), 19415-19423

Méthode de production 7

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- 3-Imidazolylindoles for treatment of proliferative diseases and their preparation, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

Référence

- Superacid-Catalyzed Reactions of Olefinic Pyrazines: an Example of Anti-Markovnikov Addition Involving Superelectrophiles, Organic Letters, 2005, 7(12), 2505-2508

Méthode de production 9

Conditions de réaction

1.1 Catalysts: Lithium chloride , Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] , 1,1-Dimethylethyl N-[(1S)-1-[[[[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl… Solvents: Isopropanol , Dichloromethane , Tetrahydrofuran ; 2 min, rt

1.2 Reagents: Isopropanol Catalysts: Sodium isopropoxide ; 1.5 h, rt

1.3 Reagents: Ammonium acetate Solvents: Isopropanol ; rt

1.2 Reagents: Isopropanol Catalysts: Sodium isopropoxide ; 1.5 h, rt

1.3 Reagents: Ammonium acetate Solvents: Isopropanol ; rt

Référence

- High Throughput Screening of a Catalyst Library for the Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones: Formal Syntheses of (R)-Fluoxetine and (S)-Duloxetine, ChemCatChem, 2012, 4(12), 2082-2089

Méthode de production 10

Conditions de réaction

1.1 Reagents: Tetrabutylammonium acetate Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… , Pyridine, 2-(4-ethenylphenyl)-, polymer with 1,4-diethenylbenzene and ethenylben… Solvents: Dichloromethane ; 20 h, rt

1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 32 min, 90 °C

1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 32 min, 90 °C

Référence

- A monolith immobilized iridium Cp* catalyst for hydrogen transfer reactions under flow conditions, Organic & Biomolecular Chemistry, 2015, 13(6), 1768-1777

Méthode de production 11

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C

Référence

- Bioreduction of methyl heteroaryl and aryl heteroaryl ketones in high enantiomeric excess with newly isolated fungal strains, Bioresource Technology, 2012, 118, 306-314

Méthode de production 12

Conditions de réaction

1.1 Reagents: Pinacolborane Catalysts: 2255360-50-8 ; 16 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Référence

- Dearomatization and Functionalization of Terpyridine Ligands Leading to Unprecedented Zwitterionic Meisenheimer Aluminum Complexes and Their Use in Catalytic Hydroboration, ACS Catalysis, 2019, 9(2), 874-884

Méthode de production 13

Conditions de réaction

1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: 2763459-01-2 ; 6 h, 82 °C

Référence

- Carboxamide carbonyl-ruthenium(II) complexes: detailed structural and mechanistic studies in the transfer hydrogenation of ketones, New Journal of Chemistry, 2022, 46(7), 3146-3155

Méthode de production 14

Conditions de réaction

Référence

- Regioselectivity in the amination of azines: Reaction of pyrazine derivatives with O-mesitylenesulfonylhydroxylamine, Russian Journal of Organic Chemistry, 2011, 47(6), 889-896

Méthode de production 15

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 2 h, 0 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Preparation of fused phenyl heterocyclic amides as glucokinase modulators, United States, , ,

Méthode de production 16

Conditions de réaction

1.1 Reagents: Potassium hydroxide Catalysts: 2247385-46-0 Solvents: Isopropanol ; 14 h, 82 °C

Référence

- Chemoselective transfer hydrogenation of nitroarenes, ketones and aldehydes using acylthiourea based Ru(II)(p-cymene) complexes as precatalysts, Journal of Organometallic Chemistry, 2018, 876, 57-65

Méthode de production 17

Conditions de réaction

1.1 Reagents: Potassium hydroxide Catalysts: 2376628-98-5 Solvents: Isopropanol ; 30 min, 82 °C

1.2 82 °C; 24 h, 82 °C

1.2 82 °C; 24 h, 82 °C

Référence

- Structural, kinetics and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexes, Dalton Transactions, 2019, 48(36), 13630-13640

Méthode de production 18

Conditions de réaction

1.1 Reagents: Silica ; rt

Référence

- Copper(II)-Catalyzed Selective Hydroboration of Ketones and Aldehydes, Organic Letters, 2019, 21(2), 401-406

Méthode de production 19

Conditions de réaction

1.1 Reagents: Magnesate(1-), tributyl-, lithium (1:1) Solvents: Tetrahydrofuran , Hexane ; -30 °C; 2.5 h, -10 °C

1.2 1 h, -10 °C; 18 h, rt

1.3 Reagents: Water

1.2 1 h, -10 °C; 18 h, rt

1.3 Reagents: Water

Référence

- Metal-halogen exchange using tri-n-butyl lithium magnesate in the diazine series: diazine 49, Synlett, 2006, (10), 1586-1588

Méthode de production 20

Conditions de réaction

Référence

- Preparation of benzoxazinones as tocolytic oxytocin receptor antagonists, World Intellectual Property Organization, , ,

1-(pyrazin-2-yl)ethan-1-ol Raw materials

- Acetylpyrazine

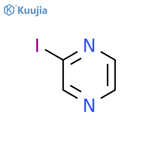

- 2-Iodopyrazine

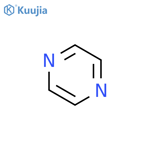

- Pyrazine

- 2-[1-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethyl]pyrazine

1-(pyrazin-2-yl)ethan-1-ol Preparation Products

1-(pyrazin-2-yl)ethan-1-ol Littérature connexe

-

Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

94777-52-3 (1-(pyrazin-2-yl)ethan-1-ol) Produits connexes

- 2227704-31-4(2-bromo-4-(2R)-oxiran-2-yl-1,3-thiazole)

- 1807033-19-7(Methyl 3-cyano-2-mercapto-4-(trifluoromethoxy)benzoate)

- 922557-18-4(N-tert-butyl-N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1495650-43-5(1-(4-methylcyclohexyl)methyl-1H-imidazol-2-amine)

- 56039-98-6(2-Methyl-2-(methylamino)butanenitrile)

- 1869637-40-0(2-amino-3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)propanoic acid)

- 2639410-25-4(3-chloro-5-ethylaniline hydrochloride)

- 2169635-94-1(5-chloro-N-cyclohexylpyridazin-3-amine)

- 1058232-07-7(7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine)

- 312917-08-1(4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:94777-52-3)1-(pyrazin-2-yl)ethan-1-ol

Pureté:99%/99%/99%/99%

Quantité:500.0mg/1.0g/5.0g/10.0g

Prix ($):154.0/231.0/692.0/1037.0